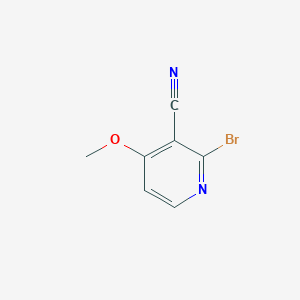
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
描述
4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H12I2 It is a biphenyl derivative where two iodine atoms are substituted at the 4 and 4’ positions, and two methyl groups are substituted at the 2 and 2’ positions
准备方法
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method to synthesize 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl involves the Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.
Iodination of 2,2’-Dimethyl-1,1’-biphenyl: Another method involves the direct iodination of 2,2’-dimethyl-1,1’-biphenyl using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. This reaction is typically performed under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl derivatives with oxidized functional groups.
Reduction Reactions: Reduction of 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of iodine atoms and formation of the corresponding biphenyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Reagents like lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of biphenyl derivatives with various functional groups replacing the iodine atoms.
Oxidation: Formation of biphenyl derivatives with oxidized functional groups such as carboxylic acids or ketones.
Reduction: Formation of 2,2’-dimethyl-1,1’-biphenyl or other reduced biphenyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine:
Radiolabeling: The iodine atoms in 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can be replaced with radioactive isotopes of iodine, making it useful in radiolabeling studies for tracking biological processes.
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can be used in the development of new materials with specific electronic or optical properties.
Polymer Synthesis: The compound can be incorporated into polymer backbones to modify their physical and chemical properties.
作用机制
The mechanism of action of 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl depends on its specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating the catalytic cycle. In radiolabeling, the iodine atoms serve as markers that can be detected using imaging techniques. The molecular targets and pathways involved vary based on the specific chemical reactions or biological processes being studied.
相似化合物的比较
4,4’-Diiodobiphenyl: Similar structure but lacks the methyl groups at the 2 and 2’ positions.
2,2’-Diiodobiphenyl: Iodine atoms are substituted at the 2 and 2’ positions instead of the 4 and 4’ positions.
4,4’-Dibromo-2,2’-dimethyl-1,1’-biphenyl: Bromine atoms replace the iodine atoms, resulting in different reactivity and properties.
Uniqueness: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both iodine and methyl groups, which influence its reactivity and potential applications. The iodine atoms provide sites for further functionalization, while the methyl groups can affect the compound’s steric and electronic properties.
属性
IUPAC Name |
4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFMNDMHTIOIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549768 | |
| Record name | 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69571-02-4 | |
| Record name | 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69571-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)





![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)



